N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide
Description
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure with two ethoxy groups at the 3 and 4 positions
Properties
IUPAC Name |
N-(2-acetamidophenyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-11-10-14(12-18(17)25-5-2)19(23)21-16-9-7-6-8-15(16)20-13(3)22/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGJWZOVSSUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide typically involves the following steps:
Acetylation: The starting material, 2-aminophenol, undergoes acetylation using acetic anhydride to form 2-(acetylamino)phenol.
Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent addition rates, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the benzamide structure can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(acetylamino)phenyl]-3,4-dimethoxybenzamide
- N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide
- N-[2-(acetylamino)phenyl]-3,4-dihydroxybenzamide
Uniqueness
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with methoxy, methyl, or hydroxy groups, the ethoxy groups provide distinct steric and electronic effects, making this compound valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
